Ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran compounds is unique and contributes to their wide array of biological activities . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Physical and Chemical Properties Analysis
Benzofuran is a colorless, sweet-smelling, oily liquid made by processing coal into coal oil . It does not readily dissolve in water, but may enter the groundwater near manufacturing or hazardous waste sites .Scientific Research Applications
Chemical Synthesis and Crystal Structure
Ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate and its derivatives have been studied extensively for their synthesis and crystal structures. Research highlights the preparation and structural analysis of such compounds, focusing on their intermolecular interactions and potential as intermediates in chemical synthesis. For instance, compounds similar to the title compound have been synthesized through alkaline hydrolysis, showcasing their crystal structures stabilized by intermolecular hydrogen bonds and π-π interactions, which are critical for understanding their chemical properties and reactivity (Choi et al., 2009). Similarly, other related compounds exhibit crystal packing influenced by various intermolecular interactions, providing insights into the design of novel materials and pharmaceuticals (Choi et al., 2009).
Photochemical Reactions and Pharmaceutical Applications
The chemical framework of this compound lends itself to photochemically induced reactions, offering pathways to novel organic transformations. A study demonstrates the potential of related compounds in direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions, highlighting the versatility of such molecules in synthesizing complex natural products and pharmaceuticals through carbon skeleton extension (Amaoka et al., 2014). This research underlines the compound's utility in creating structurally complex entities, critical for drug development and synthetic chemistry.
Catalytic Systems and Synthetic Methodology
Further investigations into the synthetic applications of this compound-related structures reveal their role in catalytic systems. For example, sulfonic acid functionalized imidazolium salts in conjunction with FeCl3 have been identified as highly efficient catalytic systems for the synthesis of benzimidazoles at room temperature. This process underscores the importance of such compounds in facilitating green chemistry by utilizing atmospheric air as an oxidant in organic synthesis, offering a sustainable approach to chemical manufacturing (Khazaei et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-[(2-methylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c1-3-25-19(22)17-16(12-8-4-6-10-14(12)26-17)20-18(21)13-9-5-7-11-15(13)27(2,23)24/h4-11H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTRQIRZZDYVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.